An In-depth Technical Guide to 4-Nitro-4'-aminodiphenyl sulfone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Nitro-4'-aminodiphenyl sulfone: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Nitro-4'-aminodiphenyl sulfone, a key intermediate in pharmaceutical synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the fundamental properties, synthesis protocols, and potential applications of this versatile molecule.
Introduction: A Pivotal Intermediate in Sulfone Chemistry
4-Nitro-4'-aminodiphenyl sulfone, also known as 4-(4-nitrobenzenesulfonyl)aniline, is a substituted aromatic sulfone of significant interest in medicinal and industrial chemistry. Its molecular structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group, imparts unique chemical reactivity, making it a valuable precursor for the synthesis of more complex molecules. Most notably, it serves as a critical intermediate in the production of Dapsone (4,4'-diaminodiphenyl sulfone), a cornerstone in the treatment of leprosy and other inflammatory conditions.[1][2] This guide will explore the essential characteristics of this compound, providing a foundation for its effective utilization in research and development.
Physicochemical and Structural Characteristics
A thorough understanding of the physical and chemical properties of 4-Nitro-4'-aminodiphenyl sulfone is paramount for its handling, characterization, and application in synthetic chemistry.
Structural Representation
The chemical structure of 4-Nitro-4'-aminodiphenyl sulfone is depicted below. The molecule consists of two phenyl rings linked by a sulfonyl group. One ring is substituted with a nitro group at the 4-position, while the other has an amino group at the 4'-position.
Caption: Chemical structure of 4-Nitro-4'-aminodiphenyl sulfone.
Core Properties
The fundamental physicochemical properties of 4-Nitro-4'-aminodiphenyl sulfone are summarized in the table below. This data is essential for designing reaction conditions, purification procedures, and for the analytical characterization of the compound.
| Property | Value | Source(s) |
| CAS Number | 1948-92-1 | [3][4][5] |
| Molecular Formula | C₁₂H₁₀N₂O₄S | [3][4][5] |
| Molecular Weight | 278.28 g/mol | [3][4][5] |
| Appearance | Yellow Solid | [6] |
| Melting Point | 155-157 °C | |
| Solubility | Soluble in DMSO and Methanol | |
| Boiling Point | 526.5±35.0 °C (Predicted) | |
| Density | 1.449±0.06 g/cm³ (Predicted) |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of 4-Nitro-4'-aminodiphenyl sulfone is a multi-step process that is well-documented in patent literature, primarily in the context of Dapsone production.[1][3][7] The following protocol is a synthesized methodology based on these established procedures.
Synthesis Workflow
The overall synthesis involves a three-step process: condensation, oxidation, and an optional, but often necessary, purification step.
Caption: A streamlined workflow for the synthesis of 4-Nitro-4'-aminodiphenyl sulfone.
Detailed Experimental Protocol
Step 1: Condensation to form 4-Amino-4'-nitrodiphenyl sulfide
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Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-chloronitrobenzene (1.0-1.3 equivalents) and an appropriate organic solvent (e.g., toluene).
-
Addition of Reactants: Prepare a mixture of 4-mercaptoaniline (1.0 equivalent), an alkali (e.g., 15% sodium hydroxide solution, 1.05-1.15 equivalents), and water. The presence of a phase transfer catalyst, such as tetrabutylammonium hydrogensulfate (5 mol%), is recommended.
-
Reaction Conditions: Slowly add the 4-mercaptoaniline mixture to the reaction vessel containing 4-chloronitrobenzene. Maintain the reaction temperature between 60°C and the reflux temperature of the solvent (preferably 80-85°C).[1] The addition is typically carried out over a period of about two hours to control the exothermic nature of the reaction.
-
Work-up: After the reaction is complete (monitored by TLC), the organic phase is separated, washed with diluted acid, and then concentrated under vacuum. The crude 4-Amino-4'-nitrodiphenyl sulfide is then crystallized, filtered, and dried.
Step 2: Oxidation to 4-Nitro-4'-aminodiphenyl sulfone
-
Reaction Setup: Charge a reactor with the 4-Amino-4'-nitrodiphenyl sulfide obtained from the previous step, methanol, and methanesulfonic acid.
-
Catalyst Addition: Heat the suspension to approximately 57°C and add sodium tungstate dihydrate (a catalytic amount).
-
Oxidant Addition: Add 10% hydrogen peroxide dropwise over a period of two hours, maintaining the temperature in the range of 55-60°C.
-
Reaction Monitoring: The reaction is typically allowed to proceed for three hours.
-
Work-up: Upon completion, the mixture is neutralized with ammonia and cooled to room temperature. The precipitated product, 4-Nitro-4'-aminodiphenyl sulfone, is isolated by filtration.[8]
Step 3: Purification
-
Crystallization: The crude product can be further purified by crystallization from a suitable solvent system, such as isopropanol and water, to yield a product with high purity (>90%).[3]
Analytical Characterization
A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized 4-Nitro-4'-aminodiphenyl sulfone.
Spectroscopic Data (Inferred)
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons would appear as complex multiplets in the range of δ 7.0-8.5 ppm. The protons on the aminophenyl ring would be upfield compared to those on the nitrophenyl ring due to the electron-donating nature of the amino group. The amino protons would likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons would resonate in the typical range of δ 110-160 ppm. The carbon attached to the nitro group would be significantly downfield, while the carbon attached to the amino group would be upfield. |
| FT-IR | Characteristic peaks would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively), and S=O stretching of the sulfone group (around 1300-1350 and 1150-1175 cm⁻¹). |
| UV-Vis | The presence of the nitro and amino chromophores would result in strong UV absorption. The λmax would likely be in the range of 300-400 nm, characteristic of extended π-systems with electron-donating and withdrawing groups. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 278, corresponding to the molecular weight of the compound.[9] |
Applications and Biological Significance
The primary and most well-established application of 4-Nitro-4'-aminodiphenyl sulfone is as a key intermediate in the synthesis of Dapsone.
Prodrug to Dapsone
4-Nitro-4'-aminodiphenyl sulfone is considered a prodrug that is converted in vivo to Dapsone or its derivatives through the reduction of the nitro group.[10] Dapsone is a potent antibacterial and antiprotozoal agent that functions by inhibiting the synthesis of dihydrofolic acid in microorganisms, a mechanism similar to that of sulfonamides.[2][11]
Antimicrobial and Anti-inflammatory Potential
Studies have shown that 4-nitro-4'-amino-diphenyl sulfones exhibit systemic activity against Mycobacterium bovis and Plasmodium berghei, suggesting a spectrum of activity similar to Dapsone.[10] This indicates its potential as an antimicrobial agent in its own right, likely through its conversion to the active amino form. The broader class of sulfones is also known for a wide range of biological activities, including anti-inflammatory, anticancer, and anti-HIV properties.[12]
Industrial Applications
Beyond its pharmaceutical relevance, 4-Nitro-4'-aminodiphenyl sulfone has been reported to be used as a surfactant in various industries, including wastewater treatment and the manufacturing of plastics.[13] It has also been shown to inhibit fatty acid synthesis in bacteria, a mechanism that could be exploited for antimicrobial development.[13]
Safety and Handling
General Hazards of Nitroaromatic Compounds
-
Toxicity: Nitroaromatic compounds are known for their toxicity, with potential for mutagenicity and carcinogenicity.[9][14] The primary systemic effect is often methemoglobinemia, leading to cyanosis.[15]
-
Reactivity: These compounds can be thermally unstable and may decompose exothermically.[4] They can react violently with strong oxidizing agents, bases, and reducing agents.[16]
-
Environmental Hazard: Many nitroaromatics are persistent environmental pollutants and are toxic to aquatic life.[7]
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Nitro-4'-aminodiphenyl sulfone is a compound of significant utility, primarily as a precursor to the essential drug Dapsone. Its synthesis is well-established, and its chemical properties are dictated by the interplay of its amino, nitro, and sulfonyl functional groups. While its biological activity is largely attributed to its conversion to Dapsone, the broader class of sulfones continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of its synthesis, properties, and handling is crucial for any researcher or professional working with this important chemical intermediate.
References
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Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. (URL: [Link])
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PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE. (URL: [Link])
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4-Nitro-4'-aminodiphenylsulfone. (URL: [Link])
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Mutagenicity of Nitroaromatic Compounds. (URL: [Link])
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[Chemotherapeutically active nitro compounds. 2nd communication: Nitrodiphenyl sulfones (author's transl)]. (URL: [Link])
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Nitrocompounds, Aromatic: Physical & Chemical Hazards. (URL: [Link])
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Runaway Reaction Hazards in Processing Organic Nitro Compounds. (URL: [Link])
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Nitro Compounds. (URL: [Link])
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UV-Vis absorption spectra of 4-nitrophenol, 4-nitrophenolate ion, and 4-aminophenol. (URL: [Link])
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A quantitative structure-activity relationship analysis of some 4-aminodiphenyl sulfone antibacterial agents using linear free energy and molecular modeling methods. (URL: [Link])
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1346601-85-1| Chemical Name : 4-Nitro-4'-aminodiphenyl-d4 Sulfone. (URL: [Link])
- EP1778630B1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone. (URL: )
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Sulfones: An important class of organic compounds with diverse biological activities. (URL: [Link])
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UV-Vis Spectrum of 4-Amino-2-Nitrophenol. (URL: [Link])
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Dapsone in dermatology and beyond. (URL: [Link])
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Dapsone. (URL: [Link])
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